molecular formula C6H12N2O2S2 B085702 3-[(3-Amino-3-oxopropyl)dithio]propanamide CAS No. 1002-19-3

3-[(3-Amino-3-oxopropyl)dithio]propanamide

Cat. No.: B085702
CAS No.: 1002-19-3
M. Wt: 208.3 g/mol
InChI Key: GJXCLGKEGAGUQC-UHFFFAOYSA-N
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Description

3-[(3-Amino-3-oxopropyl)dithio]propanamide is a chemical compound with the molecular formula C6H12N2O2S2 and a molecular weight of 208.3 g/mol . It is known for its unique structure, which includes both an amino group and a dithio linkage. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Amino-3-oxopropyl)dithio]propanamide typically involves the reaction of 3-mercaptopropionic acid with 3-aminopropionamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often ethanol, at a controlled temperature . The reaction proceeds through the formation of a disulfide bond between the two molecules, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Amino-3-oxopropyl)dithio]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(3-Amino-3-oxopropyl)dithio]propanamide is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of protein structure and function, particularly in disulfide bond formation and reduction.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Amino-3-oxopropyl)dithio]propanamide involves its ability to form and break disulfide bonds. This property is crucial in biological systems, where disulfide bonds play a significant role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dithiodipropionamide
  • Dithiobispropionimidate
  • 3,3’'-DITHIODIPROPIONAMIDE

Uniqueness

3-[(3-Amino-3-oxopropyl)dithio]propanamide is unique due to its specific combination of an amino group and a dithio linkage, which imparts distinct reactivity and functional properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

3-[(3-amino-3-oxopropyl)disulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S2/c7-5(9)1-3-11-12-4-2-6(8)10/h1-4H2,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXCLGKEGAGUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143005
Record name Dithiobispropionimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-19-3
Record name Dithiobispropionimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dithiobispropionimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3-amino-3-oxopropyl)disulfanyl]propanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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